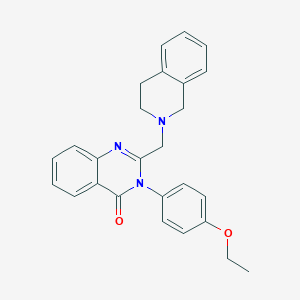![molecular formula C18H19ClN2O3 B289302 N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B289302.png)
N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been found to have potential therapeutic applications in the treatment of various disorders, including addiction, epilepsy, and anxiety.
Mechanism of Action
N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide acts by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This mechanism of action is similar to that of the widely used antiepileptic drug, vigabatrin.
Biochemical and Physiological Effects:
N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This has been linked to the compound's anticonvulsant and anxiolytic effects. N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide has also been found to reduce drug-seeking behavior in animal models of addiction, which may be related to its ability to modulate the reward pathway in the brain.
Advantages and Limitations for Lab Experiments
One advantage of N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide is that it has been extensively studied in preclinical models, and has shown promising results in a number of therapeutic areas. However, one limitation of N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are a number of potential future directions for research on N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide. One area of interest is the compound's potential as a treatment for addiction. Further studies are needed to determine the optimal dosage and treatment duration for this application. Another area of interest is the compound's potential as a treatment for epilepsy. Additional studies are needed to determine the safety and efficacy of N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide in human clinical trials. Finally, there is potential for N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide to be used in combination with other drugs to enhance their therapeutic effects. Future research could explore these and other potential applications of N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide.
In conclusion, N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide is a promising compound with potential therapeutic applications in the treatment of addiction, epilepsy, and anxiety. Further research is needed to determine its safety and efficacy in humans, and to explore its potential in other therapeutic areas.
Synthesis Methods
N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2-nitroaniline with 2-methylpiperidine-1-carboxylic acid, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then coupled with 2-furoyl chloride to yield N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide.
Scientific Research Applications
N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been found to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine and nicotine addiction. N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide has also been shown to have anticonvulsant effects in animal models of epilepsy, and anxiolytic effects in animal models of anxiety.
properties
Molecular Formula |
C18H19ClN2O3 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-[4-chloro-2-(2-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-5-2-3-9-21(12)18(23)14-11-13(19)7-8-15(14)20-17(22)16-6-4-10-24-16/h4,6-8,10-12H,2-3,5,9H2,1H3,(H,20,22) |
InChI Key |
KLIGXSGVUOCCJC-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289222.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)

![1-{[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B289234.png)
![N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B289235.png)
![2-{[2-(benzoylamino)benzoyl]amino}-N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289236.png)
![ethyl 3-[(4-methoxyanilino)carbonyl]-2-({2-[(3-methylbenzoyl)amino]benzoyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289237.png)
![N-(2-methoxyphenyl)-2-({2-[(3-methylbenzoyl)amino]benzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289238.png)
![N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide](/img/structure/B289239.png)
![N-[2-(benzylcarbamoyl)-4-iodophenyl]furan-2-carboxamide](/img/structure/B289240.png)
![N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B289241.png)